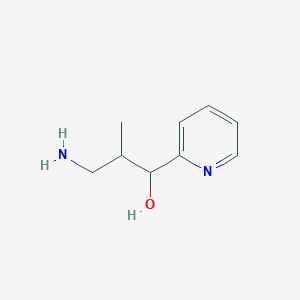

3-Amino-2-methyl-1-(pyridin-2-YL)propan-1-OL

Description

3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol is a chiral amino alcohol derivative featuring a pyridine ring substituted at the 2-position with a branched propanol chain. Its stereochemistry and functional groups suggest applications in asymmetric catalysis or as a precursor for bioactive molecules.

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-amino-2-methyl-1-pyridin-2-ylpropan-1-ol |

InChI |

InChI=1S/C9H14N2O/c1-7(6-10)9(12)8-4-2-3-5-11-8/h2-5,7,9,12H,6,10H2,1H3 |

InChI Key |

UBNAHDJCWHLNTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C1=CC=CC=N1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with 2-amino-2-methyl-1-propanol in the presence of a reducing agent. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Formation of 3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-one.

Reduction: Formation of 3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-amine.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

Structural Analogues in Catalogs

The Catalog of Pyridine Compounds (2017) lists several structurally related compounds, enabling a comparative analysis:

Key Observations :

- Branching Effects: The target compound’s 2-methyl group introduces steric hindrance, likely reducing solubility in polar solvents compared to linear-chain analogs like 3-(2-aminopyridin-3-yl)propan-1-ol .

- Electron-Withdrawing Groups: Fluorine substitution in 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol increases molecular weight and may enhance hydrogen-bonding capacity compared to the non-fluorinated target compound .

- Functional Group Positioning : The propargyl alcohol derivative (prop-2-yn-1-ol) in exhibits distinct reactivity (e.g., alkyne participation in click chemistry), unlike the target’s secondary alcohol.

Physical and Chemical Properties

- Boiling Point Trends: indicates that branching lowers boiling points in alcohols (e.g., butan-2-ol vs. butan-1-ol) . By analogy, the target compound’s 2-methyl group likely reduces its boiling point compared to linear-chain analogs like 3-(2-aminopyridin-3-yl)propan-1-ol.

- Hydrogen Bonding: The primary amine and secondary alcohol groups suggest strong intermolecular hydrogen bonding, similar to 3-(pyridin-2-ylamino)propan-1-ol , which may enhance crystallinity.

Biological Activity

3-Amino-2-methyl-1-(pyridin-2-YL)propan-1-OL is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, including antimicrobial, antioxidant, and potential anticancer properties.

Structural Characteristics

The compound has the molecular formula C₉H₁₄N₂O and a molar mass of 166.22 g/mol. Its structure features a pyridine ring substituted with a methyl group and an amino alcohol functional group. The compound's unique features contribute to its biological activity, making it a subject of interest in medicinal chemistry.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Amino-2-methyl-1-(pyridin-2-YL)propan-1-OL | Contains a pyridine ring and amino alcohol | Exhibits diverse biological activities |

| 3-Amino-propan-1-ol | Lacks the pyridine moiety | More basic properties due to absence of aromaticity |

Synthesis

The synthesis of 3-amino-2-methyl-1-(pyridin-2-YL)propan-1-OL typically involves the reaction of pyridylmethyl bromide with propanolamine. This method effectively introduces the pyridine moiety into the propanolamine structure, facilitating the compound's biological activity through structural diversity.

Antimicrobial Properties

Research indicates that derivatives of 3-amino-2-methyl-1-(pyridin-2-YL)propan-1-OL exhibit significant antimicrobial activity against various bacterial strains. For example, some derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for combating oxidative stress in biological systems. Antioxidant assays have revealed that compounds containing similar structures can scavenge free radicals effectively, contributing to their therapeutic potential in preventing oxidative damage.

Anticancer Activity

Recent studies have explored the anticancer potential of 3-amino-2-methyl-1-(pyridin-2-YL)propan-1-OL and its derivatives. In vitro studies on various cancer cell lines indicate that these compounds can inhibit cell proliferation and induce apoptosis. For instance, compounds related to this structure have shown promising results against breast cancer cell lines with IC50 values below 50 μM .

Study on Anticancer Activity

A study evaluated the effects of several pyridine-based compounds on cancer cell lines. The results indicated that derivatives of 3-amino-2-methyl-1-(pyridin-2-YL)propan-1-OL exhibited significant antiproliferative effects across different cell types, with some compounds demonstrating selectivity towards specific cancer types .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Chlamydia trachomatis. The study found that certain derivatives reduced chlamydial inclusion numbers and altered the morphology of infected cells, suggesting a mechanism involving disruption of bacterial growth and replication .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-OL with high enantiomeric purity?

- Methodological Answer : Asymmetric catalytic hydrogenation or chiral auxiliary-based synthesis can achieve high enantiomeric purity. For example, catalytic hydrogenation using Ru-BINAP complexes (commonly used for β-amino alcohol derivatives) or enzymatic resolution methods may be employed. Ensure reaction conditions (temperature, solvent, catalyst loading) are optimized to minimize racemization. Post-synthesis, chiral HPLC or polarimetry should validate enantiopurity .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?

- Methodological Answer :

- NMR : 1H/13C NMR to confirm the pyridine ring protons (δ 7.0–8.5 ppm), hydroxyl group (broad peak at δ 1–5 ppm), and methyl/amino groups.

- X-ray crystallography : For unambiguous structural determination, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .

- HPLC : Reverse-phase or chiral chromatography (e.g., Chiralpak AD-H column) to assess purity and isomer content. Purity ≥95% is typical for research-grade material .

Q. How can researchers address solubility challenges in aqueous buffer systems for biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility.

- pH adjustment : Protonate the pyridine nitrogen (pKa ~5–6) or amino group (pKa ~9–10) to improve aqueous solubility.

- Surfactants : Polysorbate-80 or Cremophor EL for in vitro assays .

Advanced Research Questions

Q. How can discrepancies between experimental crystallographic data and computational modeling results be resolved?

- Methodological Answer :

- Refinement tools : Use SHELXL’s restraints for bond lengths/angles and anisotropic displacement parameters to improve model accuracy. Compare with density functional theory (DFT)-optimized geometries .

- Data validation : Cross-check residual density maps and hydrogen-bonding networks. Neutron diffraction may resolve proton positions in ambiguous cases.

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity (e.g., anticancer or antimicrobial properties)?

- Methodological Answer :

- Core modifications : Introduce substituents at the pyridine ring (e.g., halogens, methyl groups) or vary the amino alcohol chain.

- Assay design : Use in vitro cell viability assays (e.g., MTT in A549 lung cancer cells) to evaluate cytotoxicity. Pair with molecular docking to predict binding affinity to target proteins (e.g., kinases) .

Q. What challenges arise in determining hydrogen-bonding networks via X-ray crystallography, and how can they be mitigated?

- Methodological Answer :

- Limitations : SHELX may struggle with low-resolution data (<1.0 Å) or disordered solvent molecules.

- Mitigation : Collect high-resolution data (synchrotron sources) and use PLATON’s SQUEEZE algorithm to model disordered regions. Neutron diffraction or cryo-cooling can stabilize hydrogen positions .

Q. How should researchers analyze conflicting data between spectroscopic purity and biological activity outcomes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.